N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15585657
InChI: InChI=1S/C21H26N6O3/c1-3-23-20(28)15-12-16-19(24-17-5-4-14(2)13-27(17)21(16)29)26(18(15)22)7-6-25-8-10-30-11-9-25/h4-5,12-13,22H,3,6-11H2,1-2H3,(H,23,28)
SMILES:
Molecular Formula: C21H26N6O3
Molecular Weight: 410.5 g/mol

N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC15585657

Molecular Formula: C21H26N6O3

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C21H26N6O3
Molecular Weight 410.5 g/mol
IUPAC Name N-ethyl-6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C21H26N6O3/c1-3-23-20(28)15-12-16-19(24-17-5-4-14(2)13-27(17)21(16)29)26(18(15)22)7-6-25-8-10-30-11-9-25/h4-5,12-13,22H,3,6-11H2,1-2H3,(H,23,28)
Standard InChI Key LYJLGXZASITUKA-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCN4CCOCC4

Introduction

N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure. This compound belongs to the class of triazatricyclic derivatives, characterized by the presence of nitrogen atoms within its ring structure, which enhances its chemical reactivity and biological activity.

Key Features:

  • Molecular Formula: Not explicitly provided in the available literature.

  • Molecular Weight: Approximately 401.47 g/mol.

  • Functional Groups: Includes an imine and a carboxamide group.

Synthesis Steps:

  • Introduction of Functional Groups: The synthesis involves introducing necessary functional groups to enhance biological activity.

  • Use of Specific Reagents: Reagents are chosen based on their ability to facilitate the desired chemical transformations under controlled conditions.

  • Purification Techniques: Techniques such as chromatography may be employed to purify the final product.

Biological Activity and Potential Applications

This compound has been referenced in literature concerning inhibitors of specific protein interactions, particularly in the context of cancer therapeutics. Its unique structure allows it to interact with biological targets, making it a potential pharmaceutical agent.

Mechanisms of Action:

  • Hydrogen Bonding: Interacts with target proteins through hydrogen bonding.

  • Hydrophobic Interactions: Engages with hydrophobic pockets in target proteins.

  • Van der Waals Forces: Stabilizes the binding complex through close-range interactions.

Chemical Reactions and Derivatives

The compound can participate in various chemical reactions, including oxidation and reduction, leading to the formation of derivatives with altered biological activities or improved pharmacological profiles.

Types of Reactions:

  • Oxidation: Forms various oxidized derivatives under specific conditions.

  • Reduction: Can undergo reduction reactions to produce reduced derivatives.

Structural Elucidation

The three-dimensional conformation of this compound can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy.

Techniques for Structural Analysis:

  • X-ray Crystallography: Provides detailed information about the molecular structure.

  • NMR Spectroscopy: Offers insights into the molecular conformation and functional group arrangement.

Comparison with Related Compounds

Related compounds, such as those with different substituents on the morpholine group, exhibit varying biological activities and molecular weights. For example, compounds with larger molecular sizes or different functional groups may have distinct pharmacological profiles.

Comparison Table:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideNot specifiedApproximately 401.47 g/molTriazatricyclic structure with imine and carboxamide groups
6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamideNot specifiedApproximately 495.6 g/molFeatures an oxolan-2-ylmethyl group

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